molecular formula C18H17N5O2S B2620101 4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-81-0

4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2620101
CAS RN: 2034505-81-0
M. Wt: 367.43
InChI Key: YDYACQXOVGIFQT-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzenesulfonamide, including those incorporating pyrazole, pyridine, and other heterocyclic moieties, exhibit promising anticancer activities. For instance, a series of sulfonamide derivatives were synthesized and evaluated against various cancer cell lines, demonstrating significant potential as anticancer agents. These compounds were noted for their structure-activity relationships, highlighting the importance of specific substituents in enhancing their efficacy against cancer cells (Ghorab et al., 2014). Additionally, novel indenopyridine derivatives with sulfonamide groups have been synthesized and showed enhanced activity against breast cancer cell lines, indicating the potential for further development as therapeutic agents (Ghorab & Al-Said, 2012).

Antimicrobial Activity

The antimicrobial potential of benzenesulfonamide derivatives has also been explored, with several studies reporting the synthesis and evaluation of such compounds against a range of bacterial and fungal pathogens. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and demonstrated significant antimicrobial activity against various bacteria and fungi, suggesting their usefulness in developing new antimicrobial agents (Sarvaiya et al., 2019).

Enzyme Inhibition

Benzenesulfonamide derivatives have been investigated for their ability to inhibit enzymes of therapeutic interest. For instance, compounds incorporating benzenesulfonamide and pyridinesulfonamide ligands were synthesized and evaluated for their efficacy in catalyzing the transfer hydrogenation of ketones, showcasing the versatility of these compounds in catalysis and potential therapeutic applications (Ruff et al., 2016).

properties

IUPAC Name

4-cyano-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-14-12-18(16-6-8-20-9-7-16)22-23(14)11-10-21-26(24,25)17-4-2-15(13-19)3-5-17/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYACQXOVGIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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